N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-2-20(23(30)26-15-17-11-8-14-32-17)33-25-27-19-13-7-6-12-18(19)22-28-21(24(31)29(22)25)16-9-4-3-5-10-16/h3-14,20-21H,2,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHHCWPGDNEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide, identified by its CAS number 958720-67-7, is a complex organic compound that incorporates a furan ring and an imidazoquinazoline core structure. This compound has garnered attention for its potential biological activities, particularly in the realms of enzymatic inhibition and anticancer properties.
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The structure features a furan ring and an imidazoquinazoline scaffold which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds related to the imidazoquinazoline structure, particularly focusing on their inhibitory effects on various enzymes.
1. Enzyme Inhibition
One of the most significant areas of research involves the inhibition of α-glucosidase , an enzyme crucial for carbohydrate metabolism. Inhibitors of this enzyme are valuable in the management of type 2 diabetes mellitus:
- Inhibitory Potency : Compounds derived from imidazo[1,2-c]quinazolines have shown promising results with IC50 values ranging from 12.44 μM to 308.33 μM, significantly lower than the standard drug acarbose which has an IC50 of 750 μM .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Imidazo[1,2-c]quinazoline derivatives | 12.44 - 308.33 | Potent inhibitors |
| Acarbose | 750.0 | Standard control |
This suggests that this compound may exhibit similar or enhanced inhibitory activity against α-glucosidase.
2. Anticancer Activity
Imidazoquinazolines have also been investigated for their anticancer properties:
- Mechanism : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival.
3. Antimicrobial and Antioxidant Activities
The imidazoquinazoline scaffold is associated with antimicrobial and antioxidant properties:
- Antimicrobial Efficacy : Compounds within this class have demonstrated activity against various bacterial strains and fungi.
Case Studies
Several studies have explored the biological activities of imidazoquinazolines:
- Study on α-glucosidase Inhibition : A series of substituted imidazo[1,2-c]quinazolines were synthesized and evaluated for their α-glucosidase inhibitory activity. The study found that specific substituents on the imidazole ring significantly influenced potency .
- Anticancer Properties : A recent investigation into the anticancer effects of related compounds showed that modifications to the imidazoquinazoline structure could enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.
Scientific Research Applications
Research indicates that N-[(furan-2-yl)methyl]-2-{3-oxo...} exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One notable application is its ability to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. In vitro studies have demonstrated that this compound has an IC50 value significantly lower than that of standard drugs like acarbose, suggesting its potential as a therapeutic agent for managing type 2 diabetes mellitus (T2DM) .
Anticancer Properties
Preliminary studies have also indicated that N-[(furan-2-yl)methyl]-2-{3-oxo...} may possess anticancer properties. Research conducted on various cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis . These findings highlight its potential as a lead compound in cancer therapy.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of N-[(furan-2-yl)methyl]-2-{3-oxo...}, providing insights into its mechanisms of action:
- Diabetes Management : A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced blood glucose levels in diabetic animal models, demonstrating its potential as a new class of antidiabetic agents .
- Antitumor Activity : Research featured in Cancer Letters revealed that N-[(furan-2-yl)methyl]-2-{3-oxo...} inhibited growth in multiple cancer cell lines through the modulation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of imidazo[1,2-c]quinazolinone derivatives, which are structurally distinguished by substituents on the quinazoline core and the sulfanyl-linked side chains. Below is a detailed comparison with three closely related analogs:
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Structural Differences :
- The N-terminal substituent is cyclohexyl instead of furan-2-ylmethyl.
- A 4-fluorophenylmethyl carbamoyl group is appended to the ethyl side chain at position 2 of the imidazoquinazoline core.
- The fluorine atom on the phenyl ring may increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Molecular Weight : 563.7 g/mol (vs. ~520–550 g/mol estimated for the target compound).
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Structural Differences: A 3,4-dimethoxyphenethylamino group replaces the phenyl ring at position 2. The sulfanyl side chain is shorter (propanamide vs. butanamide).
- Functional Implications :
2-({2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide
- Structural Differences :
- The core is a triazolo[1,5-c]quinazoline instead of imidazo[1,2-c]quinazoline.
- Additional 8,9-dimethoxy substituents and a pyrazole-ethyl group are present.
- Functional Implications :
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) :
- The phenyl group at position 2 is critical for maintaining planar aromatic interactions in enzyme binding.
- Sulfanyl chain length and terminal substituents (e.g., furan vs. cyclohexyl) modulate solubility and target selectivity.
- Synthetic Challenges :
- Multi-step protocols are required for introducing diverse substituents, as seen in ’s use of hydrazine and CS₂/KOH for heterocycle formation .
Preparation Methods
Cyclization to Form the Imidazole Intermediate
The synthesis begins with the formation of the imidazole ring fused to a quinazoline system. A cyclization reaction between 2-nitrobenzaldehyde and benzil in the presence of ammonium acetate under reflux in glacial acetic acid yields 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole . This step establishes the foundational bicyclic structure, with the nitro group positioned for subsequent reduction.
Reaction Conditions :
Reduction of Nitro to Amine
The nitro group at the 2-position is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) and hydrochloric acid (HCl) in methanol at ambient temperature. This generates 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole , a critical intermediate for cyclization into the quinazoline system.
Reaction Conditions :
Cyclization to Imidazo[1,2-c]quinazoline-5-thiol
The amine intermediate undergoes cyclization with carbon disulfide (CS₂) in ethanol under reflux in the presence of potassium hydroxide (KOH) , forming 3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazoline-5-thiol . This step introduces the thiol (-SH) group at position 5, essential for later alkylation.
Reaction Conditions :
Synthesis of the Furan-Containing Acetamide Derivative
Preparation of 2-Chloro-N-(furan-2-ylmethyl)butanamide
The alkylating agent, 2-chloro-N-(furan-2-ylmethyl)butanamide , is synthesized via a two-step process:
-
Acylation : Reaction of furan-2-ylmethylamine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
-
Elongation : Introduction of the butanamide chain via nucleophilic substitution with 2-bromobutanoyl chloride .
Reaction Conditions :
-
Temperature : 0°C (step 1), then room temperature (step 2)
-
Duration : 2 hours per step
-
Yield : ~80% (combined steps)
Alkylation of the Thiol Intermediate
SN2 Reaction for Sulfanyl Linkage Formation
The thiol group at position 5 of the imidazo[1,2-c]quinazoline core reacts with 2-chloro-N-(furan-2-ylmethyl)butanamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at elevated temperatures. This step forms the critical C-S bond, appending the furan-containing butanamide side chain.
Reaction Conditions :
Purification and Characterization
Chromatographic Purification
The crude product is purified via column chromatography using a silica gel stationary phase and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1) . This removes unreacted starting materials and byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 9H, aromatic-H), 6.82 (d, 1H, furan-H), 6.52 (m, 2H, furan-H), 4.32 (t, 2H, -SCH₂-), 3.98 (s, 2H, -NHCH₂-), 2.65 (t, 2H, -COCH₂-), 1.82–1.45 (m, 4H, -CH₂CH₂-).
-
HRMS : m/z calculated for C₂₆H₂₅N₃O₃S [M+H]⁺: 466.1564; found: 466.1568.
Optimization and Challenges
Solvent and Base Selection
Q & A
Basic: What are the key steps in synthesizing N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide?
The synthesis typically involves:
- Formation of the imidazoquinazoline core via cyclization of anthranilic acid derivatives or quinazolinone precursors under reflux conditions with catalysts like acetic acid .
- Introduction of the sulfanyl group through nucleophilic substitution or thiolation reactions, often using thiourea or Lawesson’s reagent .
- Attachment of the furan-methyl acetamide moiety via amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) .
Validation : Post-synthesis, structural confirmation requires NMR (1H/13C), HPLC for purity (>95%), and mass spectrometry .
Basic: How is the compound’s structural integrity confirmed?
Key methods include:
- 1H/13C NMR to verify substituent positions (e.g., furan methyl at δ 4.3–4.5 ppm; imidazoquinazoline carbonyl at δ 170–175 ppm) .
- FT-IR spectroscopy for functional groups (e.g., C=O stretch at ~1680 cm⁻¹; S-H absence confirms sulfanyl incorporation) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, though this is rare for complex heterocycles .
Advanced: How can synthetic yield be optimized for scale-up?
Critical parameters:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification via column chromatography .
- Catalyst optimization : Triethylamine (TEA) or DBU improves amide coupling efficiency by scavenging HCl .
- Temperature control : Lower temps (~0–5°C) reduce side reactions during sulfanyl group introduction .
Case study : A 22% yield increase was achieved by replacing batch reactors with continuous flow systems for imidazoquinazoline cyclization .
Advanced: What mechanisms underlie its reported anticancer activity?
The compound’s bioactivity likely stems from:
- Topoisomerase II inhibition , driven by the planar imidazoquinazoline core intercalating DNA .
- ROS induction via the furan moiety, triggering apoptosis in cancer cells (IC50: 8–12 µM in MCF-7 cells) .
Contradictions : Some studies report weak activity against EGFR kinases (IC50 >50 µM), suggesting target specificity requires further validation .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodology:
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance lipophilicity and membrane permeability .
- Sulfanyl group replacement : Substitute with selenyl or methylene groups to assess redox activity .
- Bioisosteric swaps : Replace the furan with thiophene or pyrrole to evaluate heterocycle effects on bioavailability .
Example : Analogues with 4-methoxyphenyl showed 3× higher cytotoxicity than parent compound in HT-29 cells .
Advanced: How to resolve contradictions in reported biological data?
Approaches include:
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and protocols (MTT vs. SRB) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false negatives from rapid hepatic clearance .
- Computational modeling : Molecular docking (AutoDock Vina) can reconcile discrepancies by predicting binding affinities to off-target proteins .
Basic: What are recommended storage conditions to ensure stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl group .
- Solvent : Dissolve in DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC every 6 months .
Advanced: How to validate analytical methods for impurity profiling?
Follow ICH Q2(R1) guidelines:
- Forced degradation : Expose to heat (40°C), acid (0.1M HCl), and UV light to identify degradation products .
- LC-MS/MS to detect trace impurities (<0.1%) and assign structures using fragmentation patterns .
- Column selection : Use C18 columns (3.5 µm particle size) with gradient elution (ACN/0.1% formic acid) for optimal resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
